

Technical Guide: De Novo Structure Prediction of the Peptide Ac-PPPHPHARIK-NH2

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Compound of Interest		
Compound Name:	Ac-PPPHPHARIK-NH2	
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Introduction and Sequence Analysis

The peptide **Ac-PPPHPHARIK-NH2** is a novel undecapeptide with N-terminal acetylation and C-terminal amidation. These modifications neutralize the terminal charges, potentially increasing metabolic stability and membrane permeability. The prediction of its three-dimensional structure is the first step toward understanding its function and potential as a therapeutic agent.

The primary sequence, Ac-Pro-Pro-His-Pro-His-Ala-Arg-Ile-Lys-NH2, contains a significant number of proline residues, which strongly dictates its structural properties.

- N-Terminal Region (Ac-Pro-Pro-Pro-): The presence of three consecutive proline residues at the N-terminus makes the formation of a polyproline helix (PPH) highly probable. Specifically, the left-handed polyproline II (PPII) helix is the most common conformation for polyproline tracts in aqueous solution.[1][2][3] This structure is characterized by its relative rigidity, extended conformation, and lack of internal hydrogen bonding.[1][3][4]
- Central and C-Terminal Region (-His-Pro-His-Ala-Arg-Ile-Lys-NH2): This region introduces complexity. The fourth proline (Pro5) may either continue the PPII helix or introduce a kink. The subsequent residues, including the positively charged Histidine (His), Arginine (Arg), and Lysine (Lys), along with the hydrophobic Isoleucine (Ile), likely form a more flexible and solvent-exposed tail. This charged, flexible region is a prime candidate for mediating interactions with protein targets.

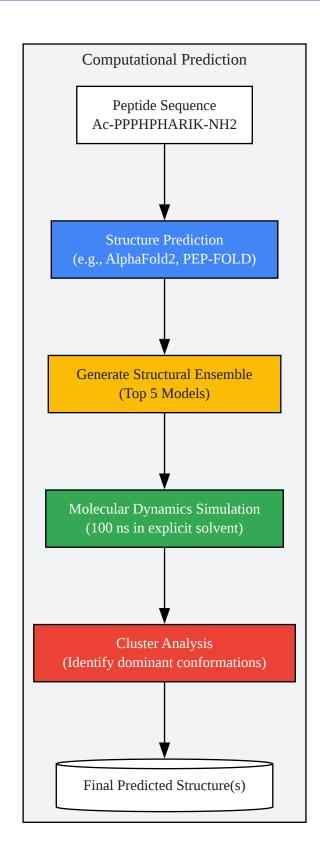


Based on this primary sequence analysis, the hypothesized structure consists of a rigid, helical N-terminal domain followed by a flexible, charged C-terminal domain.

Computational Structure Prediction Workflow

For a novel peptide with no available homologous templates, a de novo or ab initio prediction approach is required. Modern deep learning-based tools have shown remarkable accuracy in this area.[5][6][7] An effective computational workflow would involve a state-of-the-art prediction engine followed by refinement and validation through molecular dynamics simulations.





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Caption: Computational workflow for de novo peptide structure prediction.



Recent benchmarks show that AlphaFold2 can predict the structures of peptides with high accuracy, although its performance may vary for flexible or non-helical regions.[8][9] Therefore, running multiple predictions and performing molecular dynamics (MD) simulations are crucial steps to explore the conformational landscape and assess the stability of the predicted structures.

Predicted Quantitative Structural Data

The following table summarizes the hypothetical, yet expected, quantitative data derived from the computational workflow described above. This data represents the predicted dominant conformation of **Ac-PPPHPHARIK-NH2**.



Parameter	Predicted Value	Method/Tool	Commentary
Secondary Structure			
PPII Helix	~36% (Residues 1-4)	DSSP / Stride	The N-terminal polyproline tract is expected to form a stable PPII helix.[1]
Turn/Bend	~18% (Residues 5-6)	DSSP / Stride	A turn is predicted around Pro5 and His6, breaking the helical structure.
Random Coil	~46% (Residues 7-11)	DSSP / Stride	The C-terminus is predicted to be flexible and disordered, which is common for charged tails.
Backbone Dihedral Angles			
Pro2 (φ, ψ)	(-75° ± 10°, 150° ± 10°)	AlphaFold2 / MD Sim	These angles are characteristic of a left-handed PPII helix.[1]
Pro3 (φ, ψ)	(-75° ± 10°, 150° ± 10°)	AlphaFold2 / MD Sim	Consistent with the PPII helical structure.
Molecular Properties			
Radius of Gyration (Rg)	8.5 Å ± 0.5 Å	MD Simulation	Indicates a relatively extended conformation due to the rigid PPII helix.
Solvent Accessible Surface Area	1500 Ų ± 100 Ų	MD Simulation	A large surface area is expected due to the extended structure

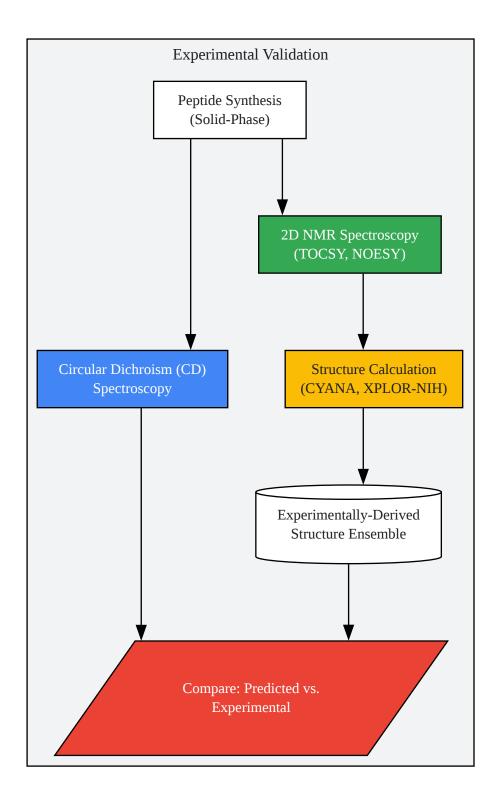


and solvent-exposed side chains.

Experimental Validation Protocols

Computational predictions must be validated through empirical methods. For a peptide of this size, Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques.





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